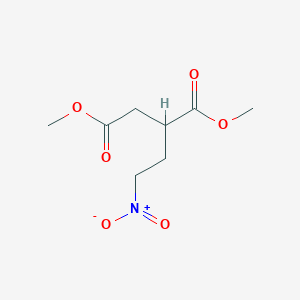

Dimethyl 2-(2-nitroethyl)butanedioate

Description

Dimethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C₈H₁₁NO₆ (inferred from structural analysis). It consists of a butanedioate backbone (HOOC-CH₂-CH₂-COOH) esterified with methyl groups at both termini, with a 2-nitroethyl (-CH₂CH₂NO₂) substituent on the second carbon of the chain. This nitro group imparts significant electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name |

dimethyl 2-(2-nitroethyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-14-7(10)5-6(8(11)15-2)3-4-9(12)13/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDRYWLKFVPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of Butanedioate Esters

The following compounds share structural similarities with dimethyl 2-(2-nitroethyl)butanedioate, differing in substituents or ester groups:

Key Structural Differences and Implications

- Substituent Effects: Nitroethyl (-CH₂CH₂NO₂): Strong electron-withdrawing nature increases electrophilicity, making the compound reactive in nucleophilic substitutions or reductions. Potential safety concerns due to nitro group explosivity. Butene (C=C): Conjugation enhances reactivity in cycloadditions but reduces stability compared to saturated analogues. Triazine-hydrazinylidene: Aromatic and hydrogen-bonding capabilities may improve solubility or biological targeting. tert-Butoxycarbonyl (Boc): Steric bulk protects functional groups (e.g., amines) but reduces solubility in polar solvents.

- Ester Chain Length: Dimethyl esters (e.g., target compound) are more volatile and less lipophilic than dibutyl esters, which are favored in non-polar applications like lubricants.

Research Findings on Substituent Impacts

- Steric and Electronic Effects: Bulky substituents (e.g., Boc groups) elongate bonds involving nitrogen and induce conformational changes in the butanedioate backbone due to steric hindrance.

Crystallography and Stability :

- Urethane-protected aspartic acid derivatives (e.g., Boc-substituted compounds) exhibit well-defined crystal structures, whereas nitroethyl-substituted compounds may face challenges in crystallization due to polar nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.